molecular formula C9H15N3O B13619485 5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine

5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine

Katalognummer: B13619485
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: CBNWMAMNZGMMAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’h-4-Azaspiro[bicyclo[222]octane-2,4’-oxazol]-2’-amine is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 5’h-4-Azaspiro[bicyclo[222]octane-2,4’-oxazol]-2’-amine typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Analyse Chemischer Reaktionen

5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.

Wissenschaftliche Forschungsanwendungen

5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine can be compared with other similar spirocyclic compounds, such as:

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

spiro[1-azabicyclo[2.2.2]octane-3,4'-5H-1,3-oxazole]-2'-amine

InChI

InChI=1S/C9H15N3O/c10-8-11-9(6-13-8)5-12-3-1-7(9)2-4-12/h7H,1-6H2,(H2,10,11)

InChI-Schlüssel

CBNWMAMNZGMMAU-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C3(C2)COC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.